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Introduction to Calteridol Calcium

Calteridol calcium is the calcium complex of 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-

tetraazacyclododecane-1,4,7-triyl)triacetic acid (commonly known as teridol or butrol). This compound

serves as a critical safety excipient in gadolinium-based magnetic resonance imaging (MRI) contrast agents,

specifically in formulations containing gadoteridol (marketed as ProHance) [1] [2].

The primary function of calteridol calcium in these formulations is to act as a chelating agent buffer that

prevents the release of free gadolinium ions, which are known to be toxic and have been associated with

nephrogenic systemic fibrosis (NSF) in patients with renal impairment [3] [2]. By maintaining an excess of

complex-forming ligand in the form of its calcium complex, calteridol calcium ensures that any trace

amounts of free gadolinium that might be released from the primary contrast agent are immediately

sequestered, thereby enhancing the safety profile of the final pharmaceutical formulation [3] [4] [1].

Synthesis Protocol

Step 1: Decomplexation of Gadoteridol to Teridol

Materials and Equipment
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Gadoteridol (C₁₇H₂₉N₄O₇Gd, MW = 558.7) [5]

Tartaric acid (preferred) or alternative decomplexing agents (succinic acid, citric acid, fumaric acid,
malic acid, or oxalic acid) [3]

Purified water (reaction solvent)
Ion exchange resins (cation and anion in series)

Nanofiltration system (200-300 Dalton molecular weight cut-off) [3]
Reaction vessel with temperature control and stirring capability

Filtration apparatus

Experimental Procedure

Reaction Setup: Charge 1.0 equivalent of gadoteridol (Example: 558.7 g, 1.0 mol) into a reaction

vessel containing purified water (approximately 3-5 L per mole of gadoteridol) [3].

Decomplexing Agent Addition: Add 3.0-4.0 equivalents of tartaric acid (Example: 450-600 g for 1.0

mol gadoteridol) to the reaction mixture. The optimal range is 3.0-4.0 equivalents, though the process

can tolerate 2.0-6.0 equivalents [3].

Reaction Execution: Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor

reaction completion by tracking gadolinium precipitation [3].

Primary Purification: Filter the reaction mixture while hot to remove the insoluble gadolinium-

tartrate complex. Retain the filtrate containing teridol [3].

Secondary Purification: Pass the filtrate sequentially through cation and anion exchange resins to

remove residual metal ions and acids [3].

Concentration: Concentrate the purified filtrate under reduced pressure to obtain crude teridol [3].

Final Purification: Perform nanofiltration using a spiral-wound organic layer reverse osmosis system

with 200-300 Dalton molecular weight cut-off to remove residual salts and low molecular weight

impurities [3].

Isolation: Concentrate the nanofiltered solution under reduced pressure to obtain pure teridol (2,2',2"-

(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid) with purity >90% [3].

Expected yield: Approximately 91.5% (132.52 g from 1.0 mol gadoteridol) [3].
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Step 2: Complexation with Calcium to Form Calteridol

Materials and Equipment

Teridol (C₁₇H₃₂N₄O₇, MW = 404.46) [6]

Calcium carbonate (preferred) or alternative calcium sources (calcium hydroxide or calcium
chloride) [3]

Purified water (reaction solvent)
Acetone (crystallization solvent)

Reaction vessel with temperature control and stirring capability
Filtration apparatus
Drying oven

Experimental Procedure

Reaction Setup: Dissolve 1.0 equivalent of purified teridol (Example: 404.5 g, 1.0 mol) in purified

water (approximately 3-5 L per mole of teridol) in a reaction vessel [3].

Calcium Source Addition: Add 0.9-1.8 equivalents of calcium carbonate (Example: 90-180 g for 1.0

mol teridol) to the solution. The optimal equivalent ratio depends on the desired calteridol form [3]:

For 1:1 teridol:calcium complex: 0.9-1.1 equivalents
For 2:3 teridol:calcium complex (calteridol calcium): 1.5-1.8 equivalents

Complexation Reaction: Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor

reaction completion by checking for consistent pH and disappearance of starting material [3].

Concentration: Concentrate the reaction mixture under reduced pressure to approximately half

volume [3].

Crystallization:

Redissolve the concentrated product in minimal purified water at 45-55°C

Slowly add 2-3 volumes of acetone with continuous stirring
Maintain temperature at 45-55°C throughout addition [3]

Isolation and Drying:

Filter the crystallized product
Wash with cold acetone
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Dry under reduced pressure at 40-50°C to constant weight [3]

Analytical Characterization

Quality Control Parameters

Analytical
Method

Target Specification Purpose

HPLC Purity >99.0% [1] Determine chemical purity and identify
impurities

XRPD Amorphous form [1] Characterize solid-state properties

Residual Gd <10 ppm Ensure patient safety

Calcium Content Theoretical: 9.9% (1:1) or 14.1%
(2:3)

Verify correct complex stoichiometry

Water Content <1.0% (Karl Fischer) Ensure product stability

Residual
Solvents

Meets ICH guidelines Ensure patient safety

Troubleshooting Guide

Problem Possible Cause Solution

Low teridol yield after
decomplexation

Insufficient

decomplexing agent

Increase tartaric acid to 4.0 equivalents

Residual gadolinium in
teridol

Incomplete ion

exchange

Extend resin treatment time or replace

resins
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Problem Possible Cause Solution

Poor calteridol crystallization Incorrect water:acetone
ratio

Optimize ratio (typically 1:2-1:3) and
temperature (45-55°C)

Low calteridol purity Inadequate nanofiltration Verify nanofilter MWCO (200-300 Dalton)
and integrity

Unreacted calcium carbonate Particle size too large Use finely powdered CaCO₃ or increase
stirring efficiency

Process Workflow

The following diagram illustrates the complete synthesis pathway from gadoteridol to calteridol calcium:
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Step 1: Decomplexation

Step 2: Calcium Complexation

Gadoteridol (Gd-HP-DO3A)

React with Tartaric Acid
(3.0-4.0 eq.)

Heat 80-90°C, 1-2 hours

Filter to Remove Gd Complex

Ion Exchange Purification

Nanofiltration
(200-300 Dalton MWCO)

Concentrate under Vacuum

Teridol (HP-DO3A)

React with Calcium Carbonate
(0.9-1.8 eq.)

Heat 80-90°C, 1-2 hours
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Concentrate under Vacuum

Crystallize with Acetone
(45-55°C)

Filter and Wash

Dry under Vacuum

Calteridol Calcium

Click to download full resolution via product page

Safety and Regulatory Considerations

Gadolinium Handling: Although gadoteridol has low acute toxicity (LD₅₀ >10 mmol/kg in rats), free

gadolinium ions are toxic and must be properly contained during decomplexation [5] [2].

Process Safety: The synthesis uses elevated temperatures (80-90°C) requiring appropriate engineering

controls and personal protective equipment.

Pharmaceutical Standards: Final product must comply with appropriate pharmacopeial standards for

residual solvents, heavy metals, and microbiological quality.
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Environmental Considerations: Gadolinium-containing waste must be properly managed to prevent

environmental contamination, as anthropogenic gadolinium has been detected in surface waters [2].

Conclusion

The synthesis of calteridol calcium from gadoteridol intermediate represents a practical and efficient two-

step process that leverages existing contrast agent manufacturing infrastructure. This protocol offers

advantages over traditional routes starting from DO3A, including fewer synthetic steps and higher overall

yields [3] [4].

The availability of high-purity calteridol calcium is critical for pharmaceutical safety, as it serves as an

essential component in gadolinium-based contrast agent formulations to prevent the release of free

gadolinium ions and mitigate the risk of nephrogenic systemic fibrosis [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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